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Compound of Interest

Compound Name: PF-3644022

Cat. No.: B10754469 Get Quote

An In-depth Technical Guide on the Pharmacological Properties of PF-3644022

Introduction
PF-3644022, chemically identified as (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-

tetrahydro-8H-[1][2]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a potent and selective

small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).

[1][3] As a downstream substrate of the p38 MAPK signaling pathway, MK2 is a critical

regulator of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor α

(TNFα) and interleukin-6 (IL-6), primarily through post-transcriptional mechanisms involving

mRNA stability and translation.[1][4]

Inhibition of the p38 MAPK pathway has been a long-standing goal for developing anti-

inflammatory therapeutics. However, direct inhibition of p38 MAPK has been associated with

significant side effects, limiting its clinical utility.[5][6] Targeting MK2, a key downstream effector,

presents a more refined therapeutic strategy, potentially offering a better safety profile by

avoiding the broad physiological impacts of p38 inhibition while still effectively suppressing

inflammatory cytokine production.[3][6] PF-3644022 is a well-characterized, ATP-competitive

inhibitor of MK2 that has demonstrated efficacy in both cellular and preclinical models of

inflammation.[1] This document provides a comprehensive overview of its pharmacological

properties, experimental protocols, and mechanism of action.

Mechanism of Action
PF-3644022 functions as a potent, freely reversible, ATP-competitive inhibitor of MK2.[1][3]

Enzyme kinetic studies have confirmed that it binds to the ATP-binding pocket of MK2,
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preventing the phosphorylation of its downstream substrates.[7] A key downstream substrate of

MK2 is heat shock protein 27 (HSP27); inhibition of MK2 by PF-3644022 is directly correlated

with a reduction in the phosphorylation of HSP27.[1][3]

Crucially, PF-3644022 acts downstream of p38 MAPK and does not inhibit the phosphorylation

of p38α, JNK1/2, or ERK kinases.[1][2] This selective action within the signaling cascade is

fundamental to its proposed improved safety profile compared to broad p38 MAPK inhibitors.

By specifically targeting MK2, PF-3644022 blocks the stabilization and translation of TNFα and

IL-6 mRNA without affecting other p38-mediated pathways.[1][8]
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Caption: p38/MK2 signaling cascade and the specific inhibitory action of PF-3644022 on MK2.
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Quantitative Pharmacological Data
The potency and selectivity of PF-3644022 have been extensively characterized through in

vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
Target Kinase Parameter Value (nM) Reference(s)

MK2 (MAPKAPK2) IC₅₀ 5.2 [9][10]

Kᵢ 3 [1][3][9]

MK3 (MAPKAPK3) IC₅₀ 53 [9][10]

MK5 (PRAK) IC₅₀ 5.0 [9][10]

MNK2 IC₅₀ 148 [9][10]

MNK1 IC₅₀ 3,000 [10]

MSK1, MSK2, RSK1-

4
IC₅₀ >1,000 [10]

Note: PF-3644022 was profiled against a panel of 200 human kinases and demonstrated good

selectivity. At a concentration of 1 µM, only 16 kinases showed more than 50% inhibition.[1]

Table 2: Cellular Activity and Biomarker Modulation
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Assay System Parameter
Measured
Effect

Value Reference(s)

U937 Human

Monocytic Cells
IC₅₀

TNFα Production

(LPS-stimulated)
159 - 160 nM [1][3][9]

Human PBMCs IC₅₀
TNFα Production

(LPS-stimulated)
~160 nM [3][9]

U937 Cells IC₅₀

p-HSP27

Inhibition (LPS-

stimulated)

86.4 - 270 nM [1][2]

Human Whole

Blood
IC₅₀

TNFα Production

(LPS-stimulated)
1.6 µM [1][3][9]

Human Whole

Blood
IC₅₀

IL-6 Production

(LPS-stimulated)
10.3 µM [1][3][9]

Human PBMCs IC₅₀
IL-10 Production

(LPS-stimulated)

2,630 nM (weak

inhibition)
[2]

Table 3: In Vivo Efficacy in Rat Models
Model Administration

Measured
Effect

ED₅₀ Reference(s)

Acute LPS-

Induced TNFα
Oral

Inhibition of

TNFα production
6.9 - 7.02 mg/kg [1][2][3]

Chronic SCW-

Induced Arthritis
Oral (twice daily)

Inhibition of paw

swelling
20 mg/kg [1][3][9]

SCW: Streptococcal Cell Wall

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological

data. Below are protocols for key experiments used to characterize PF-3644022.
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In Vitro MK2 Kinase Assay (HTRF)
This assay quantifies the enzymatic activity of MK2 and the inhibitory potency of PF-3644022.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the

phosphorylation of a biotinylated peptide substrate (e.g., STKS1) by recombinant MK2.

Detection is achieved using a europium cryptate-labeled anti-phospho antibody and

streptavidin-XL665.

Materials: Recombinant human MK2 enzyme, STKS1-biotin substrate, ATP, kinase assay

buffer (e.g., 20mM HEPES, 5mM MgCl₂, 1mM DTT, pH 7.4), PF-3644022, HTRF detection

reagents, 384-well plates.

Procedure:

Prepare serial dilutions of PF-3644022 in DMSO and then dilute into the kinase assay

buffer.

In a 384-well plate, add the diluted compound or vehicle (DMSO) control.

Add the recombinant human MK2 enzyme (e.g., ~1.9 ng) to each well and incubate for 10-

30 minutes at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the STKS1-biotin substrate and ATP (at

a concentration near its Km, e.g., 188 nM). The total reaction volume is typically 20 µL.[2]

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room

temperature.

Stop the reaction and add the HTRF detection reagents as per the manufacturer's

protocol.

Incubate to allow for binding of the detection antibodies.

Read the plate on an HTRF-compatible reader.

Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value

using a four-parameter logistic fit.
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Cellular TNFα Inhibition Assay (U937 Cells)
This assay measures the ability of PF-3644022 to inhibit the production of TNFα in a relevant

cell line.

Start: Seed U937 cells
in 96-well plates

Pre-treat cells with serial
dilutions of PF-3644022

(1-2 hours)

Stimulate cells with LPS
(e.g., 100 ng/mL)

Incubate for 4 hours
at 37°C

Centrifuge plate to pellet cells

Collect supernatant

Measure TNFα concentration
(e.g., by ELISA)

End: Calculate IC₅₀ value
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Click to download full resolution via product page

Caption: Experimental workflow for the cellular TNFα inhibition assay.

Procedure:

Cell Culture: Culture U937 human monocytic cells in appropriate media and seed them

into 96-well plates. For some assays, cells may be differentiated with PMA first.[2]

Compound Treatment: Prepare serial dilutions of PF-3644022. Pre-incubate the cells with

the compound or vehicle control for 1-2 hours.

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all

wells except the unstimulated control.[1]

Incubation: Incubate the plates for 4 hours at 37°C, which corresponds to the peak of

TNFα production.[1]

Sample Collection: Centrifuge the plates to pellet the cells. Carefully collect the

supernatant for analysis.

Quantification: Measure the concentration of TNFα in the supernatant using a

commercially available ELISA kit according to the manufacturer's instructions.

Analysis: Determine the IC₅₀ value by plotting the percentage of TNFα inhibition against

the log concentration of PF-3644022.

In Vivo LPS-Induced Endotoxemia Model (Rat)
This acute inflammation model assesses the oral efficacy of PF-3644022.

Principle: Oral administration of the compound is followed by a systemic challenge with LPS,

which induces a rapid and robust increase in plasma TNFα. The efficacy of the compound is

measured by its ability to suppress this cytokine surge.

Animals: Male Sprague-Dawley or Lewis rats.[3]

Procedure:
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Fast animals overnight but allow access to water.

Administer PF-3644022 orally (by gavage) at various doses (e.g., 3-100 mg/kg).[9] The

vehicle control group receives the formulation vehicle.

After a set pre-treatment time (e.g., 1-2 hours), administer a sublethal dose of LPS via

intraperitoneal or intravenous injection.

At the time of peak TNFα response (typically 90 minutes post-LPS challenge), collect

blood samples via cardiac puncture or other appropriate method into tubes containing an

anticoagulant.

Separate plasma by centrifugation.

Measure TNFα levels in the plasma using a rat-specific ELISA kit.

Calculate the percent inhibition for each dose group compared to the vehicle-treated, LPS-

challenged group and determine the ED₅₀ value.

Summary and Conclusion
PF-3644022 is a highly potent and selective, orally bioavailable inhibitor of MK2. It effectively

suppresses the production of key pro-inflammatory cytokines, particularly TNFα, by inhibiting

MK2 in an ATP-competitive manner. Its mechanism of action, downstream of p38 MAPK, allows

for targeted intervention in the inflammatory cascade without the broader effects associated

with direct p38 MAPK inhibition.[1][2] The compound has demonstrated robust efficacy in both

cellular assays and preclinical animal models of acute and chronic inflammation.[1][3] While

preclinical studies highlighted its potential, issues such as poor aqueous solubility and

observed hepatotoxicity in dogs have been noted, underscoring the challenges in developing

MK2 inhibitors for clinical use.[5][7] Nonetheless, PF-3644022 remains an invaluable research

tool for elucidating the role of the MK2 pathway in inflammation and other disease states.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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